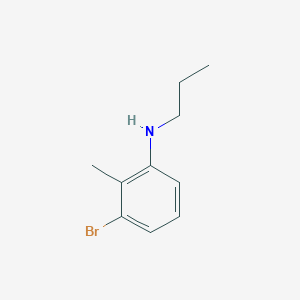

3-Bromo-2-methyl-N-propylaniline

Description

3-Bromo-2-methyl-N-propylaniline is a substituted aniline derivative featuring a bromine atom at the 3-position, a methyl group at the 2-position, and an N-propyl group attached to the nitrogen atom. For instance, 3-bromo-2-methylaniline (CAS 55289-36-6) is a key precursor in synthesizing derivatives like carboxamides via nucleophilic substitution reactions .

Properties

IUPAC Name |

3-bromo-2-methyl-N-propylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-3-7-12-10-6-4-5-9(11)8(10)2/h4-6,12H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYQACNIJYWARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=CC=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-N-propylaniline typically involves multiple steps:

Reduction: Conversion of the nitro group to an amine.

Bromination: Introduction of the bromine atom to the benzene ring.

Alkylation: Attachment of the propyl group to the amine.

A common synthetic route might involve the nitration of toluene to form nitrotoluene, followed by reduction to form toluidine. Bromination of toluidine yields 3-bromo-2-methylaniline, which can then be alkylated with propylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-N-propylaniline can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydrogen-substituted derivatives.

Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

3-Bromo-2-methyl-N-propylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-N-propylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Bromo-2-methyl-N-propylaniline with positional isomers and functionally analogous bromoanilines, based on data from the evidence:

Research Findings and Structural Insights

Biological Activity

3-Bromo-2-methyl-N-propylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H16BrN

- Molecular Weight : 255.17 g/mol

- IUPAC Name : this compound

The presence of the bromine atom and the propyl group significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular responses.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Case Studies and Experimental Data

Recent studies have explored the pharmacokinetics and toxicity profiles of this compound:

- Pharmacokinetics : In vivo studies indicated a half-life of approximately 15 minutes when administered intraperitoneally, suggesting rapid metabolism and elimination from the body .

- Toxicity Assessment : In a study involving healthy CD-1 mice, administration at a dose of 50 mg/kg showed no significant weight loss or adverse blood count changes, indicating a favorable safety profile .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-Bromoaniline | C6H6BrN | Known for its antibacterial properties |

| N-Propylaniline | C10H14N | Exhibits moderate cytotoxicity |

| 2-Methyl-N-propylaniline | C11H15N | Potentially neuroprotective effects |

This table illustrates how variations in molecular structure can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.